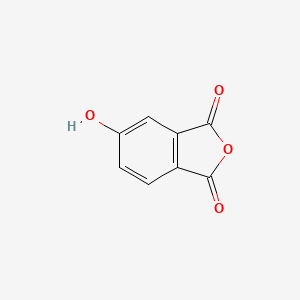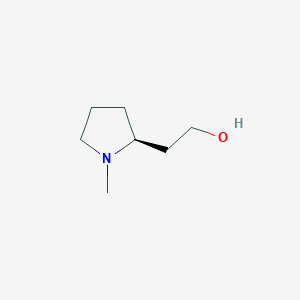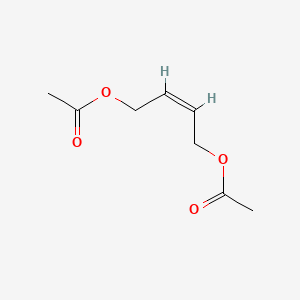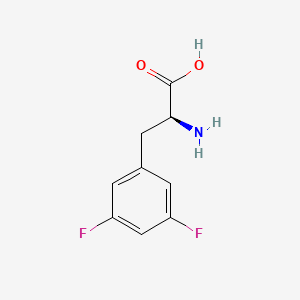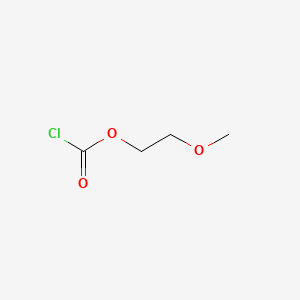
1-クロロ-9,10-ビス(フェニルエチニル)アントラセン
概要
説明
1-Chloro-9,10-bis(phenylethynyl)anthracene is an organic compound known for its fluorescent properties. It is commonly used in lightsticks, where it emits a yellow-green light, particularly in high-intensity Cyalume sticks . This compound is part of the anthracene family, which is characterized by its polycyclic aromatic hydrocarbon structure.
科学的研究の応用
1-Chloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and as a reagent in chemiluminescence studies.
Biology: Its fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its fluorescence can help target and destroy cancer cells.
作用機序
Target of Action
The primary target of 1-Chloro-9,10-bis(phenylethynyl)anthracene is the chemiluminescence process in lightsticks . This compound is a fluorescent dye that emits yellow-green light when activated .
Mode of Action
1-Chloro-9,10-bis(phenylethynyl)anthracene: interacts with its targets by participating in the chemiluminescence process. When the compound is activated, it emits yellow-green light . This light emission is the result of the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathway affected by 1-Chloro-9,10-bis(phenylethynyl)anthracene is the chemiluminescence process. When the compound is activated, it emits light, which is a downstream effect of the chemiluminescence process .
Result of Action
The molecular and cellular effects of 1-Chloro-9,10-bis(phenylethynyl)anthracene ’s action are the emission of yellow-green light. This light emission is the visible result of the compound’s interaction with its targets and the downstream effects on the chemiluminescence process .
Action Environment
The action, efficacy, and stability of 1-Chloro-9,10-bis(phenylethynyl)anthracene can be influenced by environmental factors such as light and temperature. For example, the compound may discolor on exposure to light . Furthermore, the compound has a melting point of 199 to 204 °C , suggesting that high temperatures could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
1-Chloro-9,10-bis(phenylethynyl)anthracene plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions facilitate its use as a diagnostic assay reagent in hematology and histology . The compound’s ability to emit light upon excitation makes it valuable in detecting and quantifying biological molecules in complex mixtures .
Cellular Effects
The effects of 1-Chloro-9,10-bis(phenylethynyl)anthracene on cellular processes are primarily related to its fluorescent properties. It can be used to monitor cell signaling pathways, gene expression, and cellular metabolism by tagging specific biomolecules. This compound has been shown to influence cell function by providing real-time visualization of cellular events, aiding in the study of dynamic processes such as protein-protein interactions and intracellular trafficking .
Molecular Mechanism
At the molecular level, 1-Chloro-9,10-bis(phenylethynyl)anthracene exerts its effects through its ability to bind to specific biomolecules. The compound’s aromatic structure allows it to interact with hydrophobic regions of proteins and nucleic acids, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression . The compound’s fluorescence is a key feature that enables the detection of these molecular interactions in real-time .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Chloro-9,10-bis(phenylethynyl)anthracene are critical factors that influence its effectiveness. The compound is stable at room temperature but may discolor upon exposure to light . Over time, its fluorescence intensity may decrease, affecting its ability to accurately monitor long-term cellular processes. Studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Chloro-9,10-bis(phenylethynyl)anthracene in animal models are dose-dependent. At low doses, the compound is generally well-tolerated and can be used to study biological processes without significant adverse effects. At high doses, it may exhibit toxic effects, including respiratory and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
1-Chloro-9,10-bis(phenylethynyl)anthracene is involved in metabolic pathways related to its degradation and excretion. Enzymes such as cytochrome P450 may play a role in its metabolism, leading to the formation of various metabolites . These metabolic processes can affect the compound’s fluorescence properties and its ability to interact with biomolecules. Understanding these pathways is essential for optimizing its use in biochemical assays .
Transport and Distribution
Within cells and tissues, 1-Chloro-9,10-bis(phenylethynyl)anthracene is transported and distributed through passive diffusion and interactions with binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and intracellular organelles . The compound’s localization can influence its activity and effectiveness in monitoring cellular processes .
Subcellular Localization
The subcellular localization of 1-Chloro-9,10-bis(phenylethynyl)anthracene is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its function as a fluorescent probe, enabling the visualization of specific cellular events and structures .
準備方法
The synthesis of 1-Chloro-9,10-bis(phenylethynyl)anthracene typically involves the reaction of 1-chloro-9,10-dibromoanthracene with phenylacetylene under Sonogashira coupling conditions. This reaction requires a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product.
化学反応の分析
1-Chloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
類似化合物との比較
1-Chloro-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another isomer with the chlorine atom in a different position, affecting its optical properties and uses.
The uniqueness of 1-Chloro-9,10-bis(phenylethynyl)anthracene lies in its specific substitution pattern, which imparts distinct fluorescent properties and reactivity compared to its analogs.
特性
IUPAC Name |
1-chloro-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCAKJISYGPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068279 | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41105-35-5 | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41105-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041105355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 1-chloro-9,10-bis(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-9,10-bis(phenylethynyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-9,10-BIS(PHENYLETHYNYL)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N4F8MJ2SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)
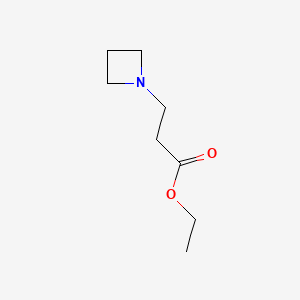
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)


